molecular formula C9H10N4O B14438369 4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile CAS No. 73779-16-5

4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile

Cat. No.: B14438369
CAS No.: 73779-16-5
M. Wt: 190.20 g/mol
InChI Key: JMWWKQWAGXVVLS-UHFFFAOYSA-N
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Description

4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile is an organic compound with a complex structure that includes a benzonitrile group and a triazene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-cyanobenzyl alcohol with a triazene derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The triazene moiety can participate in nucleophilic substitution reactions, where the triazene group is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 4-[(1E)-3-(Carboxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile.

    Reduction: 4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]benzylamine.

    Substitution: 4-[(1E)-3-(Azidomethyl)-3-methyltriaz-1-en-1-yl]benzonitrile.

Scientific Research Applications

4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile involves its interaction with specific molecular targets. The triazene moiety can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that can alter biological functions. The benzonitrile group can participate in π-π interactions with aromatic residues in proteins, further influencing its activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Hydroxymethyl)benzonitrile: Lacks the triazene moiety, making it less reactive in certain biochemical contexts.

    4-Cyanobenzyl alcohol: Similar structure but without the triazene group, limiting its applications in medicinal chemistry.

Uniqueness

4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile is unique due to the presence of both the benzonitrile and triazene groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

73779-16-5

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

4-[[hydroxymethyl(methyl)amino]diazenyl]benzonitrile

InChI

InChI=1S/C9H10N4O/c1-13(7-14)12-11-9-4-2-8(6-10)3-5-9/h2-5,14H,7H2,1H3

InChI Key

JMWWKQWAGXVVLS-UHFFFAOYSA-N

Canonical SMILES

CN(CO)N=NC1=CC=C(C=C1)C#N

Origin of Product

United States

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